

A Deep Dive into Benzotriazine Derivatives: Computational and Theoretical Perspectives

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Compound of Interest

Compound Name: 3-Methylbenzo[1,2,4]triazine

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A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Benzotriazine derivatives represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry and materials science. Their unique structural features and diverse pharmacological activities make them promising candidates for the development of novel therapeutic agents and functional materials. This technical guide provides an in-depth overview of the computational and theoretical studies that have been instrumental in understanding the structure-activity relationships, reaction mechanisms, and potential applications of these fascinating molecules.

Molecular Docking Studies: Unveiling Binding Interactions

Molecular docking is a powerful computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is frequently used to predict the binding mode of a small molecule ligand to the active site of a target protein. Numerous studies have employed molecular docking to elucidate the therapeutic potential of benzotriazine derivatives.

A variety of protein targets have been investigated, highlighting the broad spectrum of biological activities associated with benzotriazine scaffolds. These include enzymes and receptors involved in cancer, infectious diseases, and other pathological conditions.

Compound Class	Target Protein	Software	Key Findings
Benzotriazinone derivatives	E. coli Fab-H receptor	MOE 2008-10	Several compounds showed strong binding affinity, suggesting potential as antibacterial agents. [1]
Benzotriazinone derivatives	Vitamin D receptor	MOE 2008-10	Certain derivatives exhibited pronounced binding, indicating possible anticancer applications. [1]
1,2,3-Benzotriazin-4-one derivatives	C-Met kinase	MOE	Docking studies revealed that the synthesized compounds recognized the active site of C-Met kinase, forming various bonding interactions, which is crucial for their antitumor activity. [2]
1,3,4-Oxadiazole derivatives with benzotriazole moiety	Focal Adhesion Kinase (FAK)	Not Specified	Docking simulations were performed to understand the binding mode of the most potent compounds within the FAK active site, correlating with their anticancer activity. [3]

Benzotriazole derivatives	Aspergillus fumigatus N-myristoyl transferase	Not Specified	In silico studies were conducted with protein 4CAW to analyze ligand pose energy and docking run time, supporting the antimicrobial potential of the derivatives. [4] [5] [6]
Benzotriazole derivatives	Staphylococcus aureus tyrosyl t-RNA synthetase (PDB: 1JIJ)	Autodock 4.2	A specific derivative, 2-(1H-1,2,3-Benzotriazol-1-yl)-N-(4-methoxyphenyl) acetamide, showed the highest binding energy, indicating strong potential as an antimicrobial agent.
Benzotriazole derivatives	Fungal cytochrome P450 lanosterol 14- α demethylase	Not Specified	Structure-based design and molecular docking were used to identify potent antifungal agents, with a good correlation observed between docking scores and experimental antifungal activity. [7]

Density Functional Theory (DFT) Studies: Probing Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to study

the properties of benzotriazine derivatives, providing insights into their reactivity, stability, and spectroscopic properties.

DFT calculations have been instrumental in:

- Optimizing molecular geometries: Determining the most stable three-dimensional structures of benzotriazine derivatives.
- Calculating electronic properties: Investigating parameters such as HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, which are crucial for understanding chemical reactivity and electronic transitions.[\[8\]](#)
- Predicting spectroscopic data: Simulating IR and NMR spectra to aid in the characterization of newly synthesized compounds.[\[9\]](#)[\[10\]](#)
- Elucidating reaction mechanisms: Studying the energetics of reaction pathways to understand how these compounds are formed.[\[11\]](#)
- Investigating corrosion inhibition: Theoretical calculations have been used to understand the adsorption and inhibition mechanism of benzotriazole derivatives on metal surfaces.[\[12\]](#)[\[13\]](#)
[\[14\]](#)

Experimental Protocols: A Guide to Synthesis and Analysis

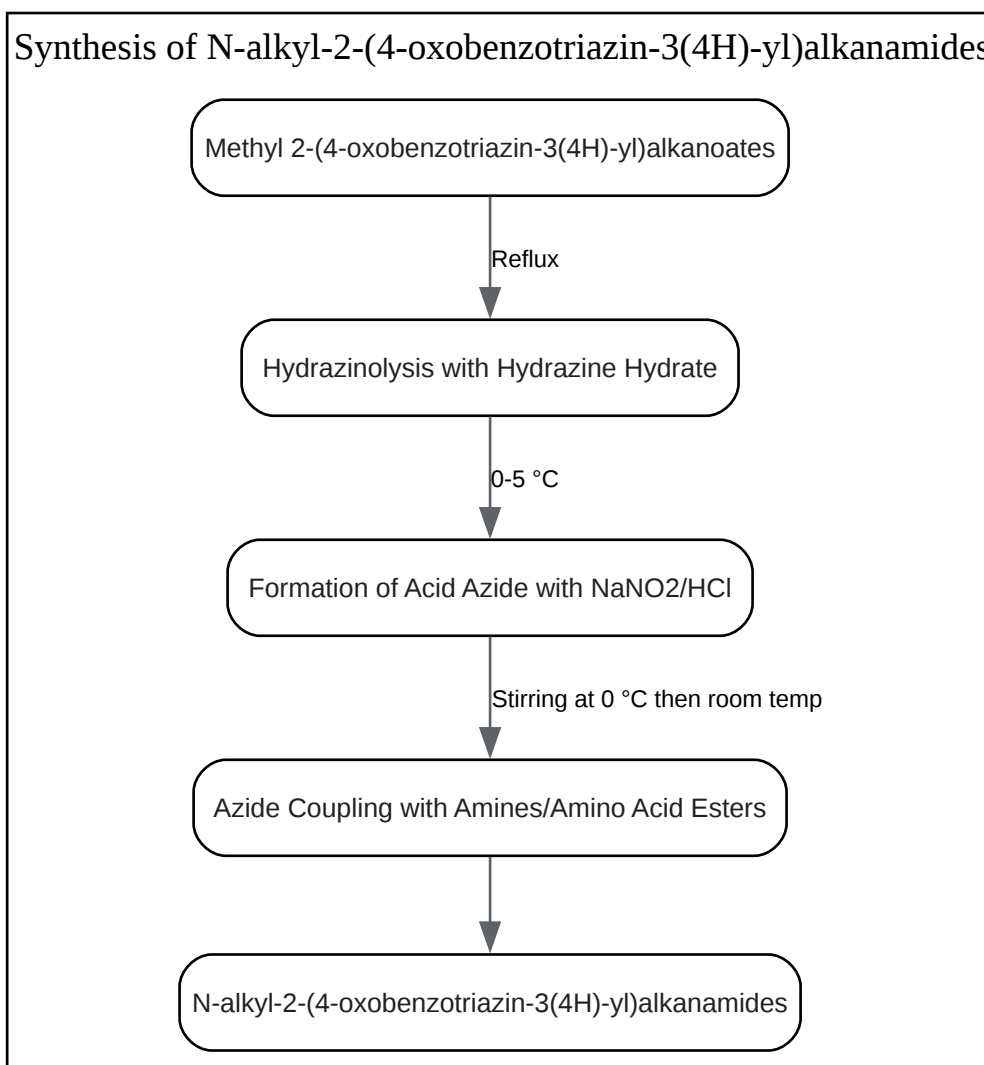
The synthesis of benzotriazine derivatives often involves multi-step reactions. Below are detailed methodologies for some key synthetic procedures cited in the literature.

General Synthesis of N-alkyl-2-(4-oxobenzotriazin-3(4H)-yl)alkanamides

This procedure outlines a common method for the synthesis of a series of N-alkylated benzotriazinone derivatives.

Experimental Workflow:

Synthesis of N-alkyl-2-(4-oxobenzotriazin-3(4H)-yl)alkanamides



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Synthesis of N-alkylated benzotriazinones.

Detailed Protocol:

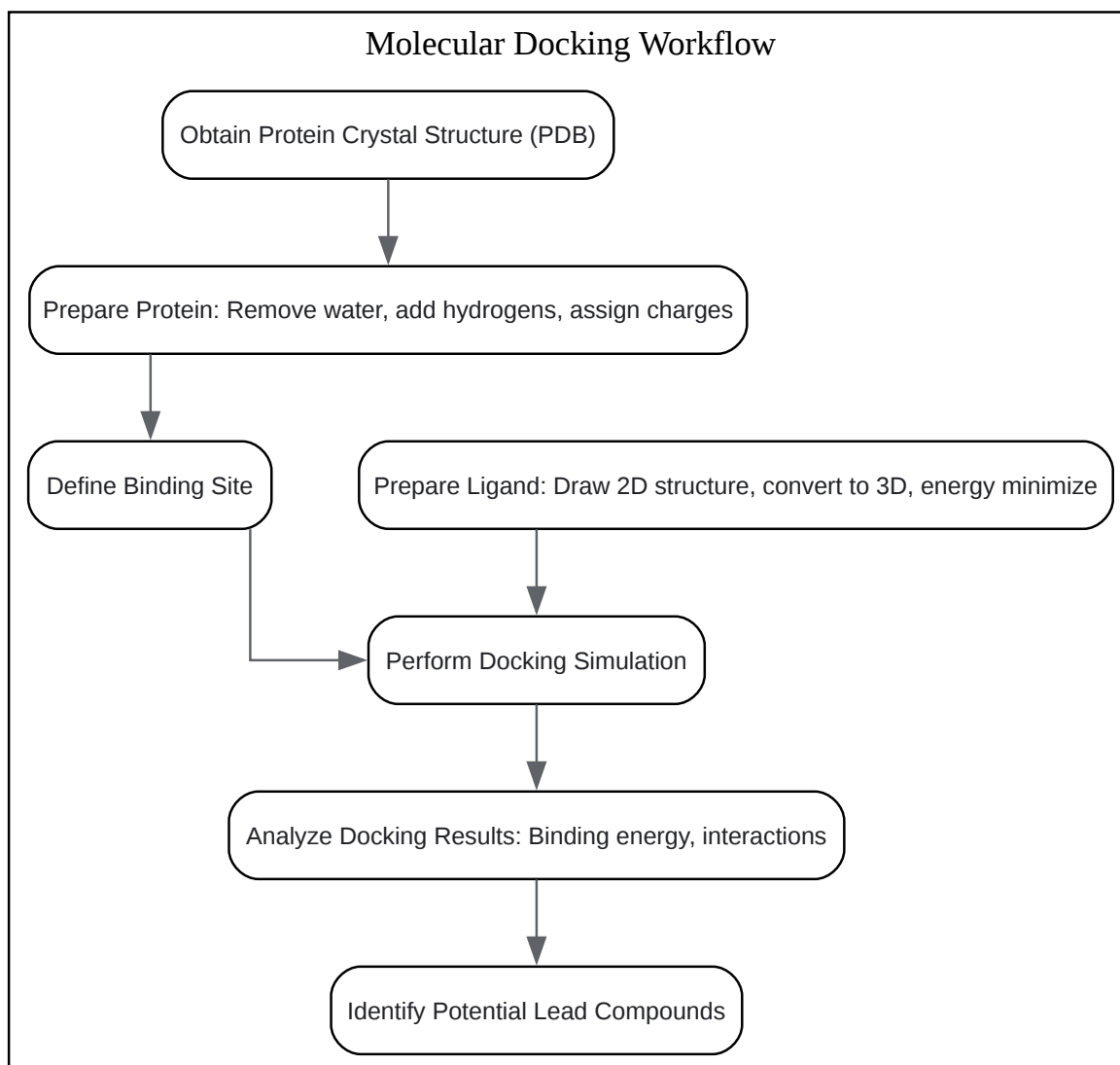
- Preparation of Hydrazides: Methyl 2-(4-oxobenzotriazin-3(4H)-yl)alkanoates are refluxed with hydrazine hydrate in a suitable solvent like ethanol to yield the corresponding hydrazides.^[15]
- Formation of Acid Azides: The hydrazide is dissolved in a mixture of acetic acid and hydrochloric acid and cooled to 0-5 °C. A solution of sodium nitrite in water is then added dropwise while maintaining the temperature.

- **Azide Coupling:** The resulting acid azide is extracted into an organic solvent (e.g., ethyl acetate) and then added to a cooled solution of the appropriate amine or amino acid ester. The reaction mixture is stirred at 0 °C for a period and then at room temperature overnight.
- **Work-up and Purification:** The reaction mixture is washed successively with dilute HCl, sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure. The crude product is then purified by crystallization or column chromatography.^[15]

Molecular Docking Protocol

This protocol provides a generalized workflow for performing molecular docking studies with benzotriazine derivatives.

Computational Workflow:



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A generalized molecular docking workflow.

Detailed Steps:

- **Protein Preparation:** The three-dimensional crystal structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed. Hydrogen atoms are added, and charges are assigned to the protein atoms.^[1]

- **Ligand Preparation:** The 2D structures of the benzotriazine derivatives are drawn using a chemical drawing software and then converted to 3D structures. The ligands are subsequently energy-minimized using a suitable force field.
- **Binding Site Definition:** The active site of the protein is defined, often based on the location of the co-crystallized ligand in the experimental structure or through literature information.
- **Docking Simulation:** The prepared ligands are docked into the defined binding site of the protein using a docking program such as Autodock or MOE. The docking algorithm explores various conformations and orientations of the ligand within the active site.
- **Analysis of Results:** The docking results are analyzed based on the predicted binding energies or docking scores. The binding poses of the ligands are visualized to identify key interactions, such as hydrogen bonds and hydrophobic interactions, with the amino acid residues of the protein.[\[16\]](#)

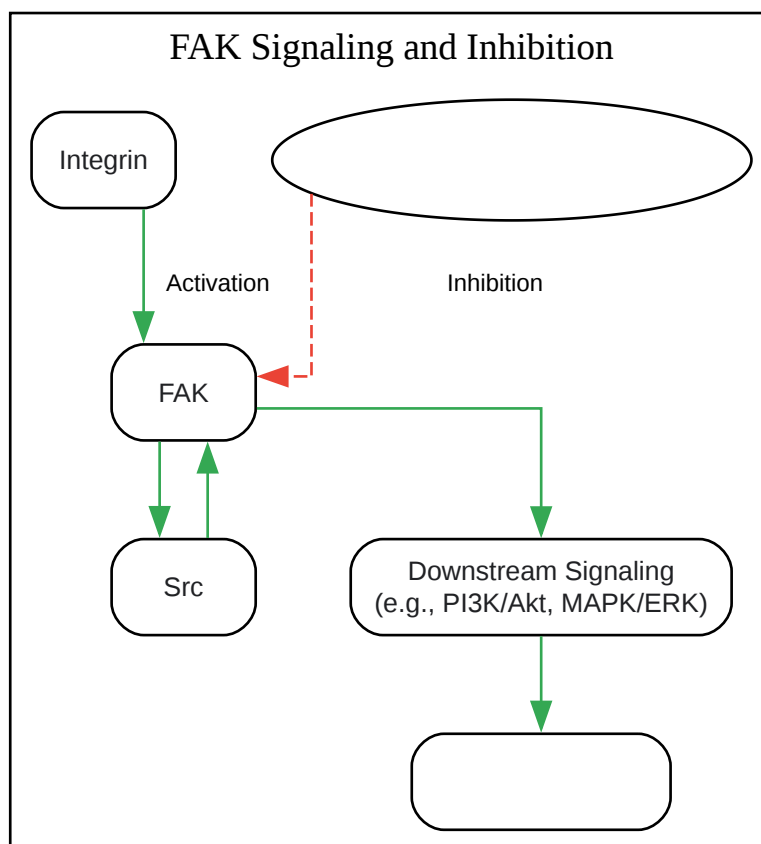
Signaling Pathway Inhibition: A Focus on Cancer Therapy

Computational studies have been pivotal in identifying benzotriazine derivatives as potential inhibitors of key signaling pathways implicated in cancer.

Inhibition of the FAK Signaling Pathway

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a crucial role in cell adhesion, migration, and survival. Its overexpression is associated with tumor progression and metastasis.

FAK Signaling Pathway and Inhibition:



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Inhibition of FAK signaling by benzotriazole derivatives.

Certain 1,3,4-oxadiazole derivatives containing a benzotriazole moiety have been designed and synthesized as FAK inhibitors.[3] Molecular docking studies have shown that these compounds can effectively bind to the active site of FAK, thereby inhibiting its kinase activity. This leads to the downstream suppression of signaling pathways that promote cancer cell proliferation, migration, and survival. Flow cytometry analysis has confirmed that these compounds can induce apoptosis in cancer cells.[3]

Conclusion and Future Directions

The integration of computational and theoretical studies with experimental synthesis and biological evaluation has significantly advanced our understanding of benzotriazine derivatives. Molecular docking has proven to be an invaluable tool for identifying potential protein targets

and elucidating binding modes, while DFT calculations have provided deep insights into the electronic properties and reactivity of these compounds.

Future research in this area will likely focus on:

- The development of more accurate and efficient computational models to predict the biological activity and toxicity of benzotriazine derivatives.
- The application of machine learning and artificial intelligence to design novel benzotriazine scaffolds with desired pharmacological properties.
- The exploration of new therapeutic applications for these versatile compounds, driven by computational predictions.

By continuing to leverage the power of computational and theoretical chemistry, the full potential of benzotriazine derivatives in drug discovery and materials science can be realized.

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